2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its significant molecular structure that includes benzothiazole, quinazolinone, and isoindole moieties. This compound holds importance in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione involves multi-step organic reactions, typically beginning with the preparation of intermediate compounds like benzothiazole and quinazolinone derivatives. These intermediates are often synthesized through cyclization reactions involving appropriate precursors. The final coupling involves the condensation of these intermediates with isoindole derivatives under controlled conditions of temperature and catalysis.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of the reaction conditions for scalability, efficiency, and cost-effectiveness. This might involve using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound can undergo various redox reactions, altering its oxidation state and modifying its electronic properties.
Substitution Reactions:
Condensation Reactions: These reactions play a crucial role in the synthesis and modification of the compound, forming larger molecular structures.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pressures to achieve desired outcomes.
Major Products
The major products depend on the type of reaction and substituents involved. These products often retain the core structure of the compound with modifications in specific functional groups, enhancing its utility in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology and Medicine
Its unique structure allows for interactions with various biological targets, making it a potential candidate for drug development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction often leads to inhibition or activation of specific biochemical pathways, influencing cellular processes and biological responses. Its structure enables it to interact with multiple targets, contributing to its versatility in different applications.
Comparison with Similar Compounds
Compared to similar compounds, 2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of three different heterocyclic moieties, enhancing its chemical reactivity and biological activity.
List of Similar Compounds
2-(1-Benzothiazolyl)quinazolin-4(3H)-one
1-(Isoindolyl)-3-(1,3-benzothiazolyl)propane
4-Oxo-3,4-dihydroquinazoline derivatives
This compound’s unique attributes position it as a significant molecule for further research and development in various scientific domains.
Properties
IUPAC Name |
2-[1-[3-(1,3-benzothiazol-2-yl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3S/c1-2-20(29-23(31)15-9-3-4-10-16(15)24(29)32)22-27-18-12-6-5-11-17(18)25(33)30(22)26-28-19-13-7-8-14-21(19)34-26/h3-14,20H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKQOWQAQUNUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4S3)N5C(=O)C6=CC=CC=C6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.